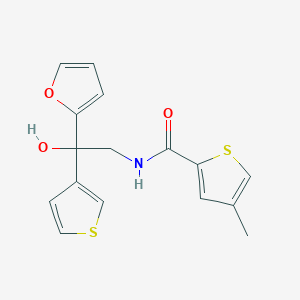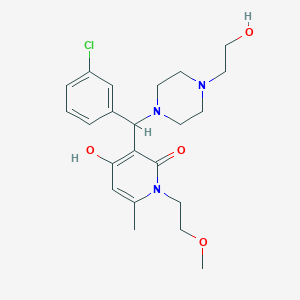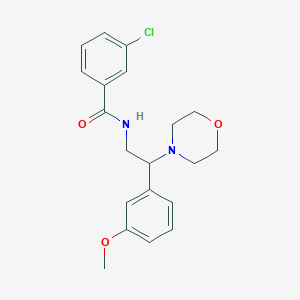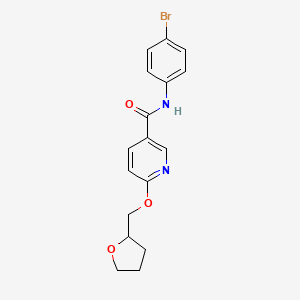![molecular formula C14H16N6O B2440841 N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide CAS No. 1311502-42-7](/img/structure/B2440841.png)
N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide, commonly known as CTAP, is a small molecule that has been extensively studied for its potential application in scientific research. CTAP is a tetrazole-based compound that has been shown to modulate the activity of certain receptors in the brain and has been used to investigate the role of these receptors in various physiological and pathological processes.
作用機序
CTAP acts as a competitive antagonist of the mu-opioid receptor, binding to the receptor and preventing the binding of endogenous opioids such as endorphins and enkephalins. This results in a decrease in the activity of the mu-opioid receptor and a reduction in the physiological effects associated with its activation.
Biochemical and Physiological Effects
CTAP has been shown to have a number of biochemical and physiological effects in various animal models. In addition to its effects on the mu-opioid receptor, CTAP has also been shown to modulate the activity of other receptors such as the delta-opioid receptor and the nociceptin/orphanin FQ peptide receptor. These effects have been linked to changes in pain perception, reward processing, and anxiety-like behavior.
実験室実験の利点と制限
One of the main advantages of CTAP is its selectivity for the mu-opioid receptor, which allows for the investigation of the specific effects of this receptor without interference from other opioid receptors. However, one limitation of CTAP is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
将来の方向性
There are a number of potential future directions for research on CTAP and its applications. One area of interest is the development of more potent and selective CTAP analogs that can be used to investigate the role of the mu-opioid receptor in greater detail. Another potential direction is the investigation of the effects of CTAP on other physiological systems, such as the immune system or the cardiovascular system. Finally, the development of novel drug delivery systems for CTAP could improve its pharmacokinetic properties and allow for more effective in vivo studies.
合成法
The synthesis of CTAP involves the reaction of 4-(1H-1,2,3,4-tetrazol-1-yl)aniline with N-(1-chlorobutyl)-2-chloroacetamide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
CTAP has been used extensively in scientific research to investigate the role of certain receptors in the brain. One such receptor is the mu-opioid receptor, which is involved in pain modulation and reward processing. CTAP has been shown to selectively block the mu-opioid receptor, making it a useful tool for studying the physiological and pharmacological effects of this receptor.
特性
IUPAC Name |
N-(1-cyanobutyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-2-3-12(9-15)17-14(21)8-11-4-6-13(7-5-11)20-10-16-18-19-20/h4-7,10,12H,2-3,8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTFXWIGWYYJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CC1=CC=C(C=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


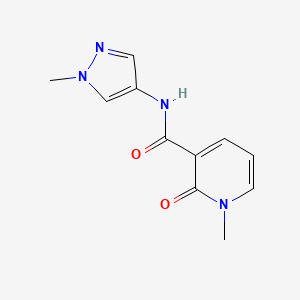

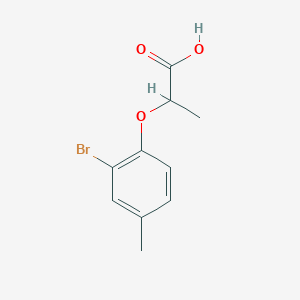
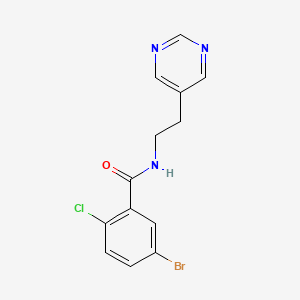
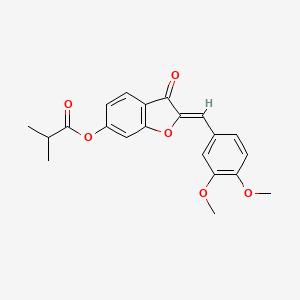
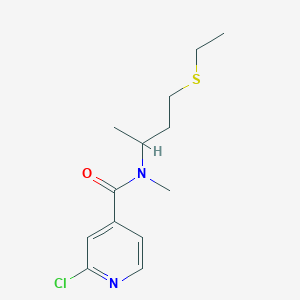

![8-Butyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2440770.png)
